2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride
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Overview
Description
“2-(4’-Fluorobiphenyl-4-yl)ethanamine hydrochloride” is a chemical compound with the CAS Number: 1189922-22-2 . It has a molecular weight of 251.73 and its IUPAC name is 2-(4’-fluoro [1,1’-biphenyl]-4-yl)ethanamine hydrochloride . The compound is originated from CN .
Molecular Structure Analysis
The InChI code for “2-(4’-Fluorobiphenyl-4-yl)ethanamine hydrochloride” is 1S/C14H14FN.ClH/c15-14-7-5-13 (6-8-14)12-3-1-11 (2-4-12)9-10-16;/h1-8H,9-10,16H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Multifunctional Biocide Properties
2-(Decylthio)ethanamine hydrochloride, a compound structurally similar to 2-(4'-Fluorobiphenyl-4-yl)ethanamine hydrochloride, exhibits broad-spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties. This biocide is useful in various recirculating cooling water systems (Walter & Cooke, 1997).
Novel Sensor for Mercury Detection
A novel sensor utilizing a structure based on 2-[3-(2-aminoethylthio)propylthio]ethanamine, covalently bound to specific moieties, was developed for the selective optical detection of mercury. This sensor operates as an effective ON–OFF fluorescence switch, indicating mercury binding through fluorescence quenching and chromogenic change (Wanichacheva et al., 2009).
Antimicrobial and Antifungal Applications
Compounds synthesized from (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine and substituted phenyl amides show promising antibacterial and antifungal activities. These novel compounds, through structural characterization and bioassays, have demonstrated comparable or even superior efficacy to certain existing medicinal standards (Pejchal et al., 2015).
Liquid Crystal Applications
A series of 1-(trans-4'-n-alkylcyclohexyl)-2-(4”-halobiphenyl-4'-yl)ethanes, closely related to this compound, exhibit nematic phases and show unique physical properties such as high clearing temperatures, low viscosity, and significant birefringence. These compounds are significant for their potential use in liquid crystal technologies (Takatsu et al., 1983).
DNA Binding and Nuclease Activity
Cu(II) complexes with tridentate ligands, involving structures similar to 2-(4'-Fluorobiphenyl-4-yl)ethanamine, have shown significant DNA binding properties and nuclease activity. These complexes, through their interaction with calf thymus DNA, exhibit potential for applications in molecular biology and genetic research (Kumar et al., 2012).
Corrosion Inhibition Properties
Cadmium(II) Schiff base complexes, incorporating ligands similar to 2-(4'-Fluorobiphenyl-4-yl)ethanamine, demonstrate effective corrosion inhibition on mild steel. This is particularly significant in the context of materials science and corrosion engineering (Das et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN.ClH/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16;/h1-8H,9-10,16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLJVLOQYYHIIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)C2=CC=C(C=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590011 |
Source
|
Record name | 2-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189922-22-2 |
Source
|
Record name | 2-(4'-Fluoro[1,1'-biphenyl]-4-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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